molecular formula C7H3Cl3O2 B1293367 2,3,4-Trichlorobenzoic acid CAS No. 50-75-9

2,3,4-Trichlorobenzoic acid

Cat. No. B1293367
CAS RN: 50-75-9
M. Wt: 225.5 g/mol
InChI Key: ALLSOOQIDPLIER-UHFFFAOYSA-N
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Patent
US07902226B2

Procedure details

2,3,4-trichlorobenzoic acid (4.51 g, 20.0 mmol) was dissolved in tetrahydrofuran (80 ml), carbonyldiimidazole (3.89 g, 24.0 mmol) was added thereto while cooling with ice, and then stirred at room temperature for 3 hours (solution A). Meanwhile, malonic acid monoethyl ester monopotassium salt (6.81 g, 40.0 mmol) was suspended in ethyl acetate, and while cooling with ice, triethylamine (13.9 ml, 100.0 mmol) and magnesium chloride (5.71 g, 60.0 mmol) were added thereto. After stirring at room temperature for 3 hours, the reaction solution was cooled with ice and the above-described solution A was dripped into this reaction solution over a period of 10 minutes. After then washing solution A into the reaction solution using tetrahydrofuran (10 ml), it was stirred at room temperature for 14 hours, and then the reaction solution was poured into a 10% aqueous citric acid solution (200 ml). This was then extracted with ethyl acetate (200 ml), washed with saturated saline solution (200 ml), and then dried over anhydrous sodium sulfate. After then removing the drying agent by filtration, the solvent was evaporated under a reduced pressure, and the crude product obtained was subject to silica gel chromatography, thereby obtaining 2.681 g (45%) of the title compound as a pale-red oil from an n-hexane:ethyl acetate=5:1 eluate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4.51 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
3.89 g
Type
reactant
Reaction Step Five
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
6.81 g
Type
reactant
Reaction Step Seven
Quantity
13.9 mL
Type
reactant
Reaction Step Eight
Quantity
5.71 g
Type
reactant
Reaction Step Eight
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
200 mL
Type
reactant
Reaction Step Eleven
Yield
45%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([Cl:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[K+].[CH2:26]([O:28][C:29](=[O:34])[CH2:30]C([O-])=O)[CH3:27].C(N(CC)CC)C.[Cl-].[Mg+2].[Cl-].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.C(OCC)(=O)C.CCCCCC>[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([Cl:12])[CH:8]=[CH:7][C:3]=1[C:4]([CH2:30][C:29]([O:28][CH2:26][CH3:27])=[O:34])=[O:6] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
4.51 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
3.89 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Six
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
6.81 g
Type
reactant
Smiles
[K+].C(C)OC(CC(=O)[O-])=O
Step Eight
Name
Quantity
13.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.71 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Nine
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
200 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled with ice
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 14 hours
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
This was then extracted with ethyl acetate (200 ml)
WASH
Type
WASH
Details
washed with saturated saline solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After then removing the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=O)CC(=O)OCC)C=CC(=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.681 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.